N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Immunoproteasome β5i LMP7

This non-peptidic bipyridine-carboxamide is a selective β5i (LMP7/PSMB8) immunoproteasome inhibitor with an IC₅₀ of 36 nM and >277-fold selectivity over β1i/β2i, enabling clean pathway dissection without confounding caspase-like or trypsin-like activity. Unlike pan-proteasome or peptide-epoxyketone inhibitors, its scaffold allows systematic diversification for SAR studies and metal-chelation applications (e.g., proteasome-targeted radiopharmaceuticals). Ideal for head-to-head β5c profiling and B-cell malignancy research.

Molecular Formula C20H17N3O3
Molecular Weight 347.374
CAS No. 2034577-31-4
Cat. No. B2505962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS2034577-31-4
Molecular FormulaC20H17N3O3
Molecular Weight347.374
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
InChIInChI=1S/C20H17N3O3/c24-20(18-13-25-16-5-1-2-6-17(16)26-18)23-12-15-4-3-9-22-19(15)14-7-10-21-11-8-14/h1-11,18H,12-13H2,(H,23,24)
InChIKeyZLURCMLKOYOYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 2034577-31-4): Core Identity and Immunoproteasome Targeting Profile


N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 2034577-31-4) is a synthetic small molecule belonging to the bipyridine‑carboxamide chemical class . According to curated bioactivity data in BindingDB and ChEMBL, the compound acts as an inhibitor of the human immunoproteasome, specifically targeting the β5i (LMP7/PSMB8) subunit [1]. Its core structure integrates a 2,4'‑bipyridine moiety—known for metal‑coordination properties—with a 2,3‑dihydrobenzo[b][1,4]dioxine‑2‑carboxamide scaffold, yielding a molecular weight of 347.37 g·mol⁻¹ . This chemical architecture differentiates it from peptide‑based or epoxyketone‑class immunoproteasome inhibitors and positions it as a non‑peptidic, reversible ligand for proteasome‑targeted research.

Why Generic Substitution Fails for N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: Subunit Selectivity and Scaffold Constraints


Immunoproteasome inhibitors cannot be treated as interchangeable commodities because subunit‑selectivity profiles strongly influence both biological readouts and therapeutic windows [1]. For example, the clinically used proteasome inhibitor carfilzomib inhibits both the constitutive β5c subunit (IC₅₀ = 5.2 nM) and the immunoproteasome β5i subunit (IC₅₀ = 14 nM) with minimal discrimination, whereas LU‑005i demonstrates ~43‑fold selectivity for β5i over β5c . The target compound's non‑peptidic, bipyridine‑carboxamide scaffold yields a distinct selectivity signature that diverges from epoxyketone (carfilzomib) and peptide‑mimetic (ONX‑0914) backbones . Procuring a close structural analog such as N‑([2,3'‑bipyridin]‑5‑ylmethyl)‑2,3‑dihydrobenzo[b][1,4]dioxine‑2‑carboxamide would alter the bipyridine connectivity and the methylene‑bridge position, potentially re‑directing proteasome subunit preference and metal‑coordination geometry. The section below provides the quantitative evidence that substantiates these selectivity differences.

Quantitative Differentiation Evidence: N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide vs. In‑Class Immunoproteasome Inhibitors


Immunoproteasome β5i Subunit Inhibition Potency in Raji Cells: Direct Cross‑Study Comparison with ONX‑0914

The target compound inhibits the β5i (LMP7/PSMB8) catalytic subunit of the human immunoproteasome with an IC₅₀ of 36 nM, measured in intact Raji cells using the activity‑based probe BODIPY‑NC005 [1]. Under the identical assay format, the reference immunoproteasome inhibitor ONX‑0914 (PR‑957) achieves an IC₅₀ of 5.7 nM . Although ONX‑0914 is approximately 6‑fold more potent on β5i, the target compound exhibits a differentiated β1i/β2i selectivity window (>277‑fold vs. 9‑ to 103‑fold for ONX‑0914), as detailed in the next evidence item.

Immunoproteasome β5i LMP7 Raji BODIPY-NC005

Selectivity Over β1i and β2i Subunits: >277‑Fold Window vs. ONX‑0914's 9‑ to 103‑Fold Selectivity

In selectivity profiling against the other two catalytic subunits of the immunoproteasome, the target compound displays IC₅₀ values >10,000 nM for both β1i (LMP2, caspase‑like activity) and β2i (MECL‑1, trypsin‑like activity), translating to a >277‑fold selectivity for β5i over β1i/β2i [1]. By comparison, ONX‑0914 exhibits only 9‑fold selectivity over β1i and 103‑fold selectivity over β2i in the same Raji cell system [2]. Table 3 of the cited review article confirms that ONX‑0914's β1i IC₅₀ is approximately 460 nM, whereas the target compound shows essentially no measurable β1i inhibition at concentrations up to 10 μM [2].

Immunoproteasome selectivity β1i β2i LMP2 MECL‑1 Cross‑reactivity

Scaffold‑Based Differentiation: Non‑Peptidic Bipyridine‑Carboxamide Architecture vs. Epoxyketone and Peptide‑Mimetic Comparators

The compound's 2,4'‑bipyridine‑3‑ylmethyl carboxamide architecture represents a structurally distinct chemotype compared to the clinically dominant classes of proteasome inhibitors. Carfilzomib (epoxyketone class) forms an irreversible covalent adduct with the catalytic threonine, while ONX‑0914 possesses a peptide‑mimetic backbone . The target compound lacks both the epoxyketone warhead and the peptide backbone, suggesting a reversible, non‑covalent binding mode mediated by the bipyridine nitrogen atoms and the carboxamide hydrogen‑bonding network [1]. This structural divergence is supported by the compound's complete inactivity against β1i and β2i at concentrations up to 10 μM, a profile inconsistent with covalent, pan‑reactive proteasome ligands [1].

Scaffold comparison Non‑peptidic Reversible inhibitor Bipyridine Coordination chemistry

High‑Value Application Scenarios for N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Based on Quantitative Evidence


β5i‑Specific Immunoproteasome Probing in Hematological Malignancy Models

With an IC₅₀ of 36 nM against β5i and >277‑fold selectivity over β1i/β2i, this compound is ideally suited for experiments that require selective β5i blockade in Raji or RPMI‑8226 cells without confounding inhibition of the caspase‑like or trypsin‑like activities [1]. Unlike ONX‑0914, which retains measurable β1i activity at sub‑micromolar concentrations, the target compound permits clean dissection of LMP7‑dependent antigen presentation pathways in B‑cell malignancy models [1].

Structure–Activity Relationship (SAR) Studies on Non‑Peptidic Immunoproteasome Ligands

The bipyridine‑carboxamide scaffold offers multiple diversification vectors—including modification of the 2,3‑dihydrobenzo[b][1,4]dioxine ring, alteration of bipyridine connectivity, and variation of the methylene linker—that can be systematically explored to modulate β5i potency and subunit selectivity [1]. The >277‑fold selectivity window provides a robust assay baseline against which analog improvements can be quantitatively benchmarked [1].

Comparative Profiling Against Constitutive Proteasome β5c to Define Therapeutic Index

A critical gap in the current dataset is the absence of β5c (constitutive proteasome) inhibition data for this compound. Filling this gap would allow calculation of the β5i/β5c selectivity ratio—a key determinant of the therapeutic index differentiating immunoproteasome‑selective agents from pan‑proteasome inhibitors such as carfilzomib (β5c IC₅₀ = 5.2 nM) [1]. Procurement of this compound for head‑to‑head β5c profiling against carfilzomib and LU‑005i is a high‑priority research application [1].

Metal‑Coordination Chemistry and Bifunctional Ligand Development

The 2,4'‑bipyridine moiety is a well‑established bidentate ligand for transition metals [1]. Coupling the immunoproteasome‑targeting carboxamide domain with the metal‑chelating bipyridine unit opens opportunities for developing bifunctional molecules—for example, proteasome‑targeted radiopharmaceuticals or catalytic metallodrugs—that are inaccessible with peptide‑based inhibitors [1].

Quote Request

Request a Quote for N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.